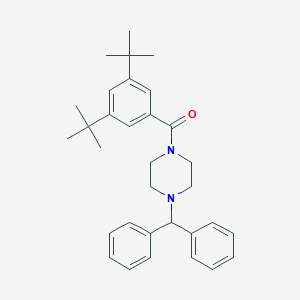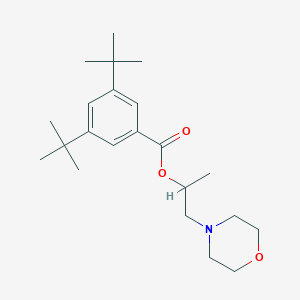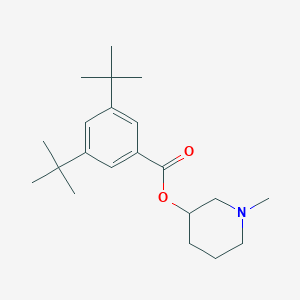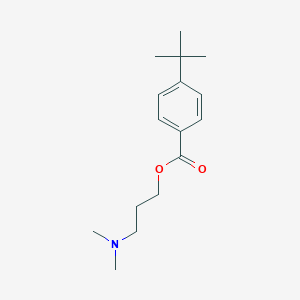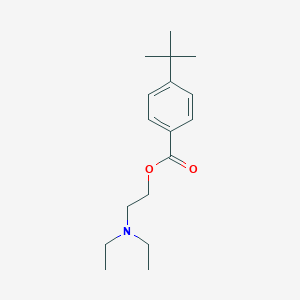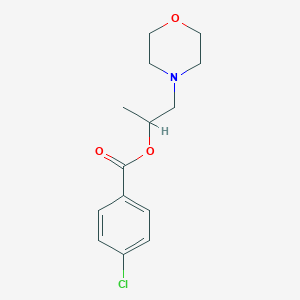
1-methyl-2-(4-morpholinyl)ethyl 4-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-2-(4-morpholinyl)ethyl 4-chlorobenzoate is an organic compound that features a morpholine ring, a propan-2-yl group, and a 4-chlorobenzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-2-(4-morpholinyl)ethyl 4-chlorobenzoate typically involves the reaction of morpholine with propan-2-yl chloride to form 1-(Morpholin-4-yl)propan-2-yl chloride. This intermediate is then reacted with 4-chlorobenzoic acid in the presence of a base, such as triethylamine, to yield the final product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-methyl-2-(4-morpholinyl)ethyl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The morpholine ring can be oxidized to form N-oxide derivatives.
Reduction: The 4-chlorobenzoate moiety can be reduced to form the corresponding benzyl alcohol.
Substitution: The chlorine atom in the 4-chlorobenzoate moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Major Products Formed:
Oxidation: N-oxide derivatives of the morpholine ring.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
1-methyl-2-(4-morpholinyl)ethyl 4-chlorobenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mécanisme D'action
The mechanism of action of 1-methyl-2-(4-morpholinyl)ethyl 4-chlorobenzoate involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes and proteins, potentially inhibiting their activity. The 4-chlorobenzoate moiety can bind to receptor sites, modulating cellular pathways and exerting biological effects .
Comparaison Avec Des Composés Similaires
1-(Morpholin-4-yl)propan-2-yl 2-chlorobenzoate: Similar structure but with the chlorine atom in a different position.
1-(Morpholin-4-yl)propan-2-yl furan-2-carboxylate: Contains a furan ring instead of a benzene ring.
1-(Morpholin-4-yl)propan-2-yl 4-methylbenzoate: Features a methyl group instead of a chlorine atom.
Uniqueness: 1-methyl-2-(4-morpholinyl)ethyl 4-chlorobenzoate is unique due to the presence of the 4-chlorobenzoate moiety, which imparts specific chemical and biological properties.
Propriétés
Formule moléculaire |
C14H18ClNO3 |
|---|---|
Poids moléculaire |
283.75 g/mol |
Nom IUPAC |
1-morpholin-4-ylpropan-2-yl 4-chlorobenzoate |
InChI |
InChI=1S/C14H18ClNO3/c1-11(10-16-6-8-18-9-7-16)19-14(17)12-2-4-13(15)5-3-12/h2-5,11H,6-10H2,1H3 |
Clé InChI |
NQOSQVGSLQQAQS-UHFFFAOYSA-N |
SMILES |
CC(CN1CCOCC1)OC(=O)C2=CC=C(C=C2)Cl |
SMILES canonique |
CC(CN1CCOCC1)OC(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-Chlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294962.png)

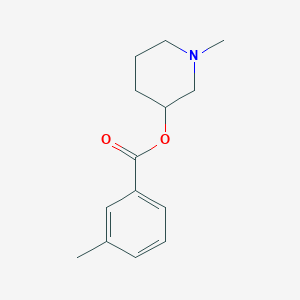
![2-[Benzyl(methyl)amino]ethyl 2-methylbenzoate](/img/structure/B294980.png)
![2-[Tert-butyl(methyl)amino]ethyl 2-methylbenzoate](/img/structure/B294981.png)
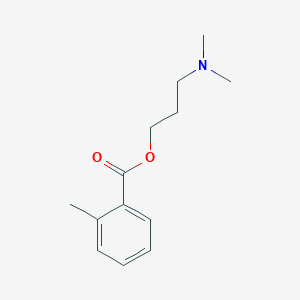

![2-[Benzyl(methyl)amino]ethyl 3,5-ditert-butylbenzoate](/img/structure/B294987.png)
